7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine class of compounds, which are characterized by a bicyclic structure containing fused imidazole and pyrimidine rings. This compound is notable for its potential therapeutic applications, particularly in the field of diabetes management and as an anti-inflammatory agent.
This compound is related to Linagliptin, a well-known dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes. The synthesis methods for 7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione are derived from various patents and scientific literature that detail its preparation and use in medicinal chemistry .
7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can be classified as:
The synthesis of 7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves several key steps:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. The use of polar aprotic solvents like DMF or N,N-dimethylformamide facilitates better solubility and reactivity of the reactants.
The molecular structure of 7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione features:
The compound's molecular formula is C14H20N4O3 with a molecular weight of approximately 288.34 g/mol. The structural representation includes various functional groups that contribute to its biological activity.
The primary chemical reactions involving this compound include:
Understanding the reactivity patterns of the purine core is essential for predicting how modifications may affect biological activity and stability.
The mechanism by which 7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects primarily involves inhibition of dipeptidyl peptidase-IV (DPP-IV). This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones which are vital for insulin secretion.
Studies indicate that by inhibiting DPP-IV, this compound enhances insulin levels post-meal and reduces blood glucose levels in diabetic models .
Key physical properties include:
The chemical properties include:
Relevant data on melting point or boiling point may not be extensively documented but can be inferred from similar purine derivatives.
7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has significant applications in:
This compound exemplifies the ongoing research into purine derivatives for therapeutic applications, highlighting its potential role in improving glycemic control in diabetic patients.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: